![molecular formula C18H22N4O2 B2961011 (Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284268-42-3](/img/structure/B2961011.png)
(Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
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Description
(Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One study explored the corrosion protection behavior of related pyrazole-5-carbohydrazide compounds on mild steel in acidic solutions. These compounds, including variations like (E)-5-amino-3-(4-methoxyphenyl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, demonstrated high efficiency in inhibiting corrosion, suggesting potential applications in protecting metal surfaces in industrial settings. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that reduces corrosion significantly (Paul, Yadav, & Obot, 2020).
Anticancer Activity
Another area of research has identified pyrazole-5-carbohydrazide derivatives as potent apoptosis inducers in lung cancer cells. Specific compounds within this chemical family have shown significant inhibitory effects on the growth of A549 lung cancer cells, with one particular derivative being highlighted for its high growth inhibitory effect and ability to induce apoptosis in these cancer cells (Zheng et al., 2009).
Molecular Structure and Docking Studies
Research has also focused on the structural analysis of pyrazole derivatives, including their hydrogen-bonded chains and molecular docking studies. Such studies contribute to understanding the molecular basis of the compound's interactions with biological targets, which is crucial for designing drugs and understanding their mechanisms of action. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been synthesized and characterized, with molecular docking studies suggesting potential as an anti-diabetic agent due to its interaction with relevant proteins (Karrouchi et al., 2021).
Supramolecular Assemblies
The formation of supramolecular assemblies involving pyrazole derivatives has been explored, indicating the potential for creating novel materials with specific properties. These assemblies are based on hydrogen bonding between protonated pyrazoles and anions, demonstrating the versatility of pyrazole-based compounds in forming structured materials with possible applications in nanotechnology and material science (Singh, Tomar, & Kashyap, 2015).
properties
IUPAC Name |
5-tert-butyl-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWYKBPWZNGQH-JLIDKRJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C=C\C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(tert-butyl)-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide |
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